4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone moiety through a phenoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzodiazole core, followed by the introduction of the phenoxybutyl chain and finally the attachment of the pyrrolidinone moiety. The reactions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE has a range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where benzodiazole derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidinone-containing molecules. These compounds share structural features and may have similar properties or applications.
Uniqueness
What sets 4-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H31N3O2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-21-10-9-12-24(18-21)34-17-8-7-16-31-27-15-6-4-13-25(27)30-29(31)23-19-28(33)32(20-23)26-14-5-3-11-22(26)2/h3-6,9-15,18,23H,7-8,16-17,19-20H2,1-2H3 |
InChI Key |
ZMECTEDSIVFIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C |
Origin of Product |
United States |
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